1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
The compound seems to be related to 1,1-Iminodi-2-propanol, which is used for synthesis .
Synthesis Analysis
There are studies on the synthesis of related compounds. For instance, a series of novel 1-(2-hydroxypropyl)-2-styryl-5-nitroimidazole derivatives were designed, synthesized, isolated, and evaluated as potentiators of antibacterial agents .
Molecular Structure Analysis
Cyclodextrins, which have a similar hydroxypropyl group, are composed of a truncated cone with a hydrophobic cavity and a hydrophilic surface with hydroxyl groups faced to aqueous solvents .
Chemical Reactions Analysis
2-Hydroxypropyl-beta-cyclodextrin (HPβCD) has been used in the treatment of Niemann-Pick Disease Type C1 (NPC1). It forms inclusion complexes with other molecules, especially organic compounds .
Physical and Chemical Properties Analysis
Physical chemical effects were observed when the decomposition of 2-hydroxypropyl-β-cyclodextrin starts, with a peak temperature from differential thermogravimetry of 339 °C and 341.2 °C from the differential scanning calorimetry analysis .
Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including structures similar to 1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione, have been studied for their effectiveness as corrosion inhibitors. Research demonstrates that these compounds are effective in preventing corrosion of carbon steel in hydrochloric acid environments. The efficiency of these inhibitors increases with concentration, and they act as mixed-type inhibitors. The adsorption of these derivatives on steel surfaces follows Langmuir's adsorption isotherm, indicating a predominantly chemisorption process. This application is vital in industrial contexts where metal corrosion can lead to significant material and economic losses (Zarrouk et al., 2015).
Photoluminescent Materials
Pyrrolo[3,4-c]pyrrole derivatives, closely related to this compound, are utilized in the synthesis of photoluminescent materials. These materials exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films. Such materials have potential use in the development of new electronic devices, particularly in fields like optoelectronics and solar cell technology (Beyerlein & Tieke, 2000).
Drug and Medicinal Chemistry
In medicinal chemistry, pyrrolo[3,4-c]pyrrole-1,4-dione derivatives serve as important scaffolds. These compounds and their derivatives garner significant interest in organic synthesis, drug development, and medicinal chemistry. Such derivatives are crucial in understanding the properties of pyrrolidine-2,5-diones and maleimides, as well as in the related organic synthesis. This opens pathways to new pharmaceuticals and therapeutic agents (Yan et al., 2018).
Glycolic Acid Oxidase Inhibition
4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, similar in structure to this compound, have been identified as inhibitors of glycolic acid oxidase (GAO). This is particularly relevant in medical research, as potent GAO inhibitors have potential therapeutic applications in conditions where GAO activity needs to be regulated (Rooney et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
Cyclodextrins and their derivatives have been of great interest to scientists and researchers in both academia and industry for over a century. Many of the industrial applications of cyclodextrins have arisen from their ability to encapsulate, either partially or fully, other molecules, especially organic compounds .
Properties
IUPAC Name |
1-(2-hydroxypropyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5(9)4-8-6(10)2-3-7(8)11/h2-3,5,9H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFOKXPDJMYPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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